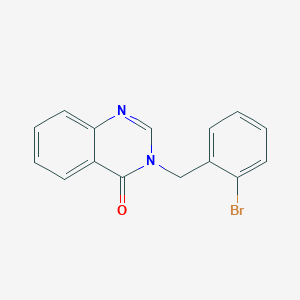![molecular formula C20H20Cl2N2O B5292785 {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5292785.png)
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has shown promising results in the treatment of various diseases.
作用机制
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, proliferation, and differentiation. By blocking the activity of these enzymes, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride can prevent the proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting these enzymes in various disease models. However, one of the limitations of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is its potential toxicity, which can limit its clinical applications.
未来方向
There are several future directions for research on {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One potential avenue is to study its effectiveness in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to investigate its potential use in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride and to identify potential biomarkers for patient selection.
合成方法
The synthesis of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-chlorobenzyl alcohol and 4-hydroxybenzyl alcohol, which leads to the formation of 4-[(4-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 4-pyridinylmethylamine to yield the final product, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride.
科学研究应用
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play a critical role in the pathogenesis of these diseases.
属性
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-19-5-1-18(2-6-19)15-24-20-7-3-16(4-8-20)13-23-14-17-9-11-22-12-10-17;/h1-12,23H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCCLGJPSQKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5292709.png)

![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane](/img/structure/B5292732.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5292758.png)

![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)
![2-methoxy-N-{3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5292783.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(piperidin-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5292792.png)
![6-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5292802.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5292810.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5292815.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl propionate](/img/structure/B5292819.png)